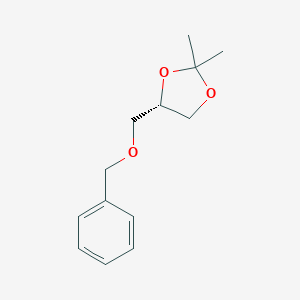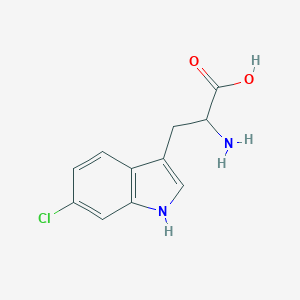
2-氨基-3-(6-氯-1H-吲哚-3-基)丙酸
描述
Synthesis Analysis
The synthesis of related indole derivatives often involves complex reactions that can include condensation, cyclopropanation, and rearrangement processes. For instance, the synthesis of conformationally constrained tryptophan analogs reported involves key steps like cyclopropanation of an olefinic azlactone derivative followed by deprotection sequences (Donati et al., 1996). Another example is the amine-induced rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones to produce a variety of indole derivatives, showcasing the versatility of reactions involving indole compounds (Sanchez & Parcell, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been elucidated through crystallographic studies. These studies reveal that the indole ring is essentially planar and that the crystal structure is stabilized by hydrogen bonds. The geometry of the molecule is comparable to related compounds, highlighting the importance of molecular structure in understanding the properties and reactivity of these substances (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions that can lead to a wide range of products. The synthesis methods and reactions highlight the reactivity of the indole ring and its derivatives. For example, the rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones with primary amines to produce amides demonstrates the chemical versatility of these compounds (Sanchez & Parcell, 1990).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystallographic analysis provides detailed information on the molecular geometry and interactions that influence these physical properties. For example, the study on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid provides insights into the stabilization mechanisms of these molecules through hydrogen bonding (Jian Li, Zunjun Liang, & X. Tai, 2009).
科学研究应用
药物和食品添加剂潜力:一种密切相关的化合物 (S)-2-氨基-3-(1H-吲哚-3-基)丙酸盐的晶体结构表明其作为药物和食品添加剂的潜力 (Li, Liang, & Tai, 2009)。
药物候选的酶促合成:类似氨基酸的酶促制备产生高纯度产品,这可能有利于合成抗糖尿病药物候选物 (Chen et al., 2011)。
显色化合物的合成:它可用于乌尔曼程序中合成 2-取代 3-乙酰氧基-1-乙酰基-1H-吲哚,这对于创建可用于微生物识别的显色化合物很有价值 (Dominguez, Gang, & Kirsch, 2009)。
分子结构分析:研究表明该化合物形成一个三维的分子间氢键网络,表明其结构稳定性及其在进一步化学应用中的潜力 (Di, 2010)。
抗菌活性:从中衍生的 2-芳基腙腈可以合成具有针对各种微生物的有希望的抗菌活性的杂环物质 (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)。
约束色氨酸类似物的合成:其衍生物已被合成以创建约束色氨酸类似物,这在药学中很重要 (Donati et al., 1996)。
抑制 cPLA2:该化合物的衍生物已显示出作为 cPLA2 抑制剂的潜力,cPLA2 是一种与炎症相关的酶,在动物模型中显示出功效 (Tomoo et al., 2014)。
缓蚀:由该氨基酸合成的席夫碱和聚合物显示出显着的抗菌活性,并且在缓蚀中有效 (Vikneshvaran & Velmathi, 2019)。
重金属离子去除:通过用该氨基酸的席夫碱掺杂聚苯胺氯化物合成的新型聚合物复合材料可有效去除废水中的重金属离子,证明了其环境应用潜力 (Balakrishnan & Radhakrishnan, 2020)。
作用机制
Target of Action
6-Chloro-DL-Tryptophan, also known as 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, is a derivative of the essential amino acid L-Tryptophan . The primary targets of this compound are likely to be the enzymes involved in the metabolism of L-Tryptophan . These enzymes, their metabolites, or their receptors represent potential therapeutic targets .
Mode of Action
It’s known that l-tryptophan and its derivatives can affect various physiological functions, including inflammation, metabolism, immune responses, and neurological function . Therefore, it’s plausible that 6-Chloro-DL-Tryptophan may interact with its targets in a similar manner, leading to changes in these physiological functions.
Biochemical Pathways
L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target . As a derivative of L-Tryptophan, 6-Chloro-DL-Tryptophan may affect these pathways and their downstream effects.
Pharmacokinetics
It’s known that l-tryptophan and its derivatives can be metabolized extensively, resulting in many bioactive molecules . These properties could impact the bioavailability of 6-Chloro-DL-Tryptophan.
Result of Action
Given its structural similarity to l-tryptophan, it’s plausible that it may have similar effects, such as influencing inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action, efficacy, and stability of 6-Chloro-DL-Tryptophan could be influenced by various environmental factors. For instance, the presence of certain enzymes or other compounds could affect its metabolism and hence its action . Additionally, factors such as pH, temperature, and light could potentially affect its stability .
属性
IUPAC Name |
2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939030 | |
| Record name | 6-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-6-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
CAS RN |
17808-21-8, 17808-35-4 | |
| Record name | 6-Chlorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17808-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-DL-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC49834B5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-6-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 °C | |
| Record name | (±)-6-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 6-chloro-DL-tryptophan in reducing quinolinic acid accumulation compared to other compounds?
A: Research shows that 6-chloro-DL-tryptophan effectively attenuates quinolinic acid formation in interferon-gamma-stimulated THP-1 cells, with an IC50 value of 58 μM. [] While this demonstrates its ability to impact quinolinic acid production, it is less potent than 4-chloro-3-hydroxyanthranilate (IC50 = 0.11 μM) in the same cell line. [] Further research is needed to directly compare their efficacy in other models and systems. Additionally, 6-chloro-DL-tryptophan, alongside 4-chloro-3-hydroxyanthranilate and dexamethasone, has been shown to attenuate quinolinic acid accumulation in both the brain and blood following systemic immune activation. []
Q2: Does 6-chloro-DL-tryptophan impact the growth of microorganisms?
A: Interestingly, while inhibiting IDO activity with 6-chloro-DL-tryptophan successfully abrogated the interferon-gamma-induced growth inhibition of bacteria like streptococci and staphylococci, it did not have the same effect on the growth inhibition of intracellular Toxoplasma gondii in human macrophages. [] This suggests a level of specificity in 6-chloro-DL-tryptophan's impact on different microorganisms, potentially related to variations in their dependence on tryptophan or susceptibility to kynurenine pathway metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



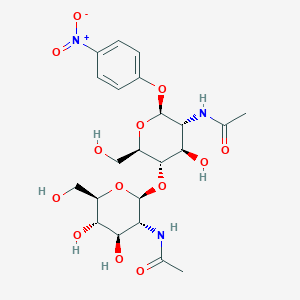
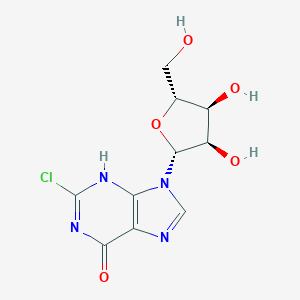
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
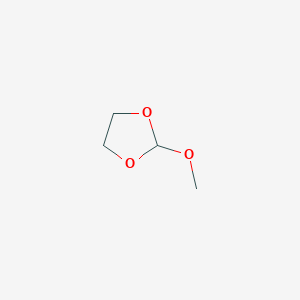
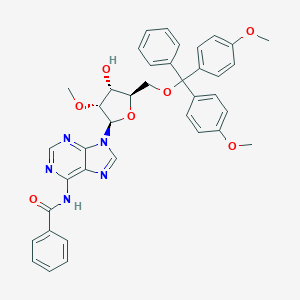
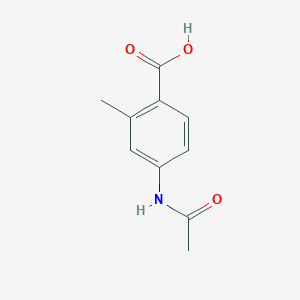
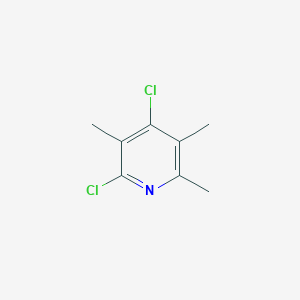
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)


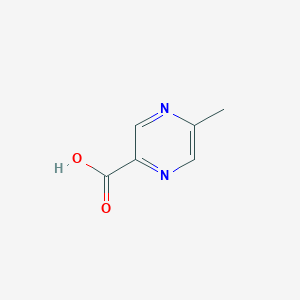
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
